molecular formula C12H14F3NO4 B12623414 Morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione CAS No. 921603-23-8

Morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione

Cat. No.: B12623414
CAS No.: 921603-23-8
M. Wt: 293.24 g/mol
InChI Key: ZCGARKJJLFBBAQ-UHFFFAOYSA-N
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Description

Morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H5F3O3. It is also known by its IUPAC name, 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione. This compound is characterized by the presence of a trifluoromethyl group and a furan ring, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. It has been reported to partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria, indicating its potential impact on cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a trifluoromethyl group and a furan ring in 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione makes it unique compared to other similar compounds. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various scientific and industrial applications .

Properties

CAS No.

921603-23-8

Molecular Formula

C12H14F3NO4

Molecular Weight

293.24 g/mol

IUPAC Name

morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H5F3O3.C4H9NO/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-3-6-4-2-5-1/h1-3H,4H2;5H,1-4H2

InChI Key

ZCGARKJJLFBBAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C1=COC(=C1)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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